molecular formula C15H9NO3 B14414509 2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one CAS No. 85878-80-4

2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one

Cat. No.: B14414509
CAS No.: 85878-80-4
M. Wt: 251.24 g/mol
InChI Key: NDWKKAWBJJTWDU-UHFFFAOYSA-N
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Description

2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one is a complex organic compound with a unique tetracyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one involves multiple steps, typically starting from simpler organic molecules. One common approach is the cyclization of a precursor compound under specific conditions to form the tetracyclic core. This process often requires the use of catalysts and controlled reaction environments to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of a variety of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one stands out due to its specific functional groups and tetracyclic structure, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance.

Properties

CAS No.

85878-80-4

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

2-methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one

InChI

InChI=1S/C15H9NO3/c1-8-14-9(2-3-13(17)19-14)6-10-11-7-16-5-4-12(11)18-15(8)10/h2-7H,1H3

InChI Key

NDWKKAWBJJTWDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC4=C3C=NC=C4)C=CC(=O)O2

Origin of Product

United States

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